molecular formula C22H27N3O3 B251469 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

Cat. No. B251469
M. Wt: 381.5 g/mol
InChI Key: VMSYBSUCVYSFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide, also known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research. BPPA is a derivative of piperazine and has been synthesized for its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the replication of HIV and the growth of bacteria. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, there are also limitations to the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide. One area of interest is the investigation of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide as a potential treatment for drug-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide and its potential applications in cancer and HIV treatment. Finally, the development of more efficient synthesis methods for N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide may facilitate its use in future experiments.
Conclusion
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, including antitumor, antiviral, and antibacterial properties, make it an attractive compound for further investigation. While there are limitations to its use in lab experiments, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has several advantages, including its ease of synthesis and low toxicity. Future research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide can be synthesized through a multistep process involving the reaction of piperazine with butanoyl chloride, followed by the reaction with 4-aminophenyl and 2-phenoxyacetic acid. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antibacterial properties. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide has been investigated as a potential treatment for cancer, HIV, and bacterial infections.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H27N3O3/c1-2-6-22(27)25-15-13-24(14-16-25)19-11-9-18(10-12-19)23-21(26)17-28-20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-17H2,1H3,(H,23,26)

InChI Key

VMSYBSUCVYSFHR-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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